Cas no 1251547-33-7 (N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents due to its electron-rich aromatic systems and hydrogen-bonding capabilities. The oxadiazole and thiazole rings enhance metabolic stability and bioavailability, while the pyrazine moiety may facilitate interactions with biological targets. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's physicochemical properties suggest suitability for further optimization in lead development programs.
N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide structure
1251547-33-7 structure
商品名:N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide
CAS番号:1251547-33-7
MF:C11H8N6O2S
メガワット:288.285219192505
CID:6344716
PubChem ID:52417133

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide
    • AKOS024527994
    • N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
    • N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
    • F5946-0217
    • 1251547-33-7
    • インチ: 1S/C11H8N6O2S/c1-6-14-8(5-20-6)10-16-17-11(19-10)15-9(18)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)
    • InChIKey: NFLLRBUCGLETFD-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=NN=C(NC(C3C=NC=CN=3)=O)O2)N=C1C

計算された属性

  • せいみつぶんしりょう: 288.04294469g/mol
  • どういたいしつりょう: 288.04294469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 135Ų

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5946-0217-30mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
30mg
$119.0 2023-09-09
Life Chemicals
F5946-0217-1mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
1mg
$54.0 2023-09-09
Life Chemicals
F5946-0217-50mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
50mg
$160.0 2023-09-09
Life Chemicals
F5946-0217-2mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
2mg
$59.0 2023-09-09
Life Chemicals
F5946-0217-20mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
20mg
$99.0 2023-09-09
Life Chemicals
F5946-0217-2μmol
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5946-0217-20μmol
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
20μmol
$79.0 2023-09-09
Life Chemicals
F5946-0217-10mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
10mg
$79.0 2023-09-09
Life Chemicals
F5946-0217-15mg
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
15mg
$89.0 2023-09-09
Life Chemicals
F5946-0217-5μmol
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
1251547-33-7
5μmol
$63.0 2023-09-09

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 関連文献

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamideに関する追加情報

Introduction to N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide (CAS No. 1251547-33-7)

N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1251547-33-7, represents a unique structural motif that combines the functionalities of thiazole, oxadiazole, and pyrazine rings. The intricate arrangement of these heterocyclic systems imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.

The molecular structure of N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide is characterized by its multiring system, which includes a thiazole ring substituted with a methyl group at the 2-position and an oxadiazole ring fused to a pyrazine ring. This configuration creates a rich landscape of electronic and steric interactions that can be exploited for drug design. The presence of the carboxamide group at the 2-position of the pyrazine ring further enhances its potential as a pharmacophore by providing a site for hydrogen bonding and other non-covalent interactions with biological targets.

In recent years, there has been growing interest in the development of heterocyclic compounds for their potential as therapeutic agents. The combination of thiazole, oxadiazole, and pyrazine moieties has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of these heterocycles have been reported to inhibit the activity of various enzymes and receptors involved in pathogenic processes. The compound N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide is no exception and has been studied for its potential in modulating key biological pathways.

One of the most compelling aspects of this compound is its ability to interact with biological targets in multiple ways. The thiazole ring can engage in sulfur-nitrogen interactions with proteins, while the oxadiazole ring provides a rigid scaffold that can stabilize enzyme active sites. The pyrazine ring, on the other hand, can form hydrogen bonds with polar residues in target proteins. These interactions collectively contribute to the compound's binding affinity and specificity. Furthermore, the carboxamide group can participate in salt bridge formation or act as a ligand for metal ions that are involved in various enzymatic reactions.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational methods such as molecular docking and quantum mechanical calculations have been employed to understand the binding mode of N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide with potential targets. These studies have revealed that the compound can effectively bind to enzymes and receptors associated with inflammatory diseases and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, it has demonstrated interactions with kinases involved in cell signaling pathways that are aberrantly activated in cancer cells.

The synthesis of N-5-(2-methyl-1,3-thiazol-4-yll)-1,3,4 oxadiazol - 2 - ylpyrazine - 2 - carboxamide represents another area of significant interest. The multi-step synthesis involves careful functional group transformations and regioselective reactions to construct the desired heterocyclic framework. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for both academic research and industrial applications, as it allows for scalable production and further derivatization of the compound.

In conclusion,N - 5 - ( 2 - methyl - 1 , 3 - thia z ol - 4 - yl ) - 1 , 3 , 4 - o x adia z ol - 2 - yl p yra z ine - 2 - ca rboxa mide (CAS No. 1251547 -33 -7) is a versatile organic compound with significant potential in pharmaceutical research。 Its unique structural features and biological activities make it an attractive candidate for further investigation。 As our understanding of drug design principles continues to evolve,this compound will likely play an important role in the development of novel therapeutic agents targeting various diseases。 Future studies should focus on optimizing its synthetic routes,elucidating its mechanism of action,and exploring its efficacy in preclinical models。

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